molecular formula C9H5ClF2N2 B1451707 4-Chloro-2-(difluoromethyl)quinazoline CAS No. 1039312-08-7

4-Chloro-2-(difluoromethyl)quinazoline

Cat. No. B1451707
CAS RN: 1039312-08-7
M. Wt: 214.6 g/mol
InChI Key: LKIIDXBEGXVCHB-UHFFFAOYSA-N
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Description

“4-Chloro-2-(difluoromethyl)quinazoline” is a chemical compound with the CAS Number: 1039312-08-7 . It has a molecular weight of 214.6 . The compound is in powder form .


Synthesis Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .


Molecular Structure Analysis

The InChI code for “4-Chloro-2-(difluoromethyl)quinazoline” is 1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6 (5)13-9 (14-7)8 (11)12/h1-4,8H . The InChI key is LKIIDXBEGXVCHB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinazolines and quinazolinones are considered significant chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules . They are valuable intermediates in organic synthesis . Various procedures have been developed for preparing these important compounds .


Physical And Chemical Properties Analysis

“4-Chloro-2-(difluoromethyl)quinazoline” is a powder . It has a molecular weight of 214.6 . The InChI code is 1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6 (5)13-9 (14-7)8 (11)12/h1-4,8H and the InChI key is LKIIDXBEGXVCHB-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry

Quinazoline and its derivatives, including 4-Chloro-2-(difluoromethyl)quinazoline, are significant targets in medicinal chemistry . They have received attention due to their distinct biopharmaceutical activities . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Anticancer Activity

Quinazoline derivatives have shown promising results in the field of cancer research . In a study, several quinazoline derivatives were found to exhibit significant antitumor activity . The research-derived quinazoline derivatives show that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action .

Antibacterial Activity

Quinazoline derivatives have been found to possess antibacterial properties . Due to the appearance of drug-resistant bacterial strains, there is an escalating need for the development of novel antibiotics to treat the resistant bacteria stain .

Anti-inflammatory Activity

Quinazoline derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antifungal Activity

Quinazoline derivatives have also been found to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Anticonvulsant Activity

Quinazoline derivatives have been found to possess anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs .

Mechanism of Action

Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Safety and Hazards

The compound has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . They are considered attractive targets by medicinal chemists as these motifs are the constituents of bioactive molecules that show antibacterial, antiviral, anti-inflammatory, anticancer, anticoccidial, antimutagenic, antileishmanial, antimalarial, antioxidant, antiobesity, anti-tubercular, neuroprotective, and hypertensive activities .

properties

IUPAC Name

4-chloro-2-(difluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6(5)13-9(14-7)8(11)12/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIIDXBEGXVCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(difluoromethyl)quinazoline

CAS RN

1039312-08-7
Record name 4-chloro-2-(difluoromethyl)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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